2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)acetamide
Description
This compound is a thiazole-based acetamide derivative featuring a 3,5-dimethoxybenzyl thioether group and an N-(2,5-dimethoxyphenyl) substituent. The dimethoxy groups likely enhance solubility and bioavailability compared to non-polar analogs, while the thiazole-thioether linkage may contribute to binding specificity in biological targets .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S2/c1-26-16-5-6-20(29-4)19(11-16)24-21(25)9-15-13-31-22(23-15)30-12-14-7-17(27-2)10-18(8-14)28-3/h5-8,10-11,13H,9,12H2,1-4H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHGUDAFTFZFHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic molecule characterized by a thiazole ring and various functional groups that contribute to its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 430.5 g/mol
- Key Functional Groups :
- Thiazole ring
- Benzyl thioether group
- Dimethoxyphenyl acetamide
The structural features of this compound allow for significant interactions with biological targets, enhancing its pharmacological profile.
Anticancer Properties
Research indicates that compounds containing thiazole rings exhibit notable anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation. For example:
- Mechanism of Action : The thiazole moiety and the methoxy groups enhance binding affinity to molecular targets, potentially inhibiting key enzymes involved in cancer cell growth and survival.
Antimicrobial Activity
The compound has also shown promising results against various microbial strains:
- Study Findings : In vitro studies have demonstrated significant antibacterial and antiviral activities, suggesting its potential as a therapeutic agent against infectious diseases.
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor:
- Target Enzymes : It may modulate the activity of specific enzymes, which could lead to therapeutic applications in treating diseases such as cancer and inflammation.
Research Findings and Case Studies
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Binding Interactions : The thiazole ring can engage in hydrogen bonding with active sites of enzymes or receptors, while the benzyl thioether may enhance hydrophobic interactions .
- Cellular Effects : These interactions can lead to the induction of apoptosis in cancer cells or modulation of inflammatory pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and pharmacological differences between the target compound and related molecules:
Key Findings
Activity Against Kinases: The target compound shares structural motifs with Compound 19 (), a CK1 inhibitor, but lacks the pyrimidinone ring and trifluoromethyl group critical for CK1 specificity. This suggests reduced kinase selectivity compared to Compound 19 . The N-(6-chlorobenzothiazole-2-yl) analog () demonstrates that halogenation at the benzothiazole position improves binding affinity in kinase targets, a feature absent in the target compound .
Impact of Methoxy vs. This highlights the target compound’s methoxy-rich design for enhanced solubility .
Role of Heterocyclic Systems :
- The benzofuropyrimidin derivative () replaces the thiazole core with a fused benzofuropyrimidin system, increasing aromatic surface area and likely altering pharmacokinetic properties (e.g., longer half-life) .
Thioether Linkage Variations :
- The benzo[d][1,3]dioxol-5-yl analog () uses a benzo[d][1,3]dioxole group instead of dimethoxybenzyl, which may influence electronic properties and metabolic stability due to the dioxole ring’s rigidity .
Physicochemical and Pharmacokinetic Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
